molecular formula C36H37F2P B14908406 [2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane

[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane

Cat. No.: B14908406
M. Wt: 538.6 g/mol
InChI Key: WAWNLPNYTSSCCM-UHFFFAOYSA-N
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Description

[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane is a complex organophosphorus compound characterized by its unique structure, which includes multiple phenyl and fluorophenyl groups attached to a dicyclohexylphosphane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane typically involves multi-step organic reactions. One common method includes the reaction of dicyclohexylphosphane with 2,6-bis(3-fluorophenyl)phenyl bromide under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane can undergo various chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

    Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

    Coordination: Transition metal salts like palladium chloride or platinum chloride are used in the presence of solvents like dichloromethane.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Substituted phenyl derivatives.

    Coordination: Metal-phosphane complexes.

Scientific Research Applications

[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane has several applications in scientific research:

    Catalysis: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.

    Material Science: The compound is explored for its potential in the development of new materials with unique electronic properties.

    Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism by which [2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane exerts its effects largely depends on its role as a ligand. In catalysis, it coordinates with metal centers to form active catalytic species that facilitate various chemical transformations. The molecular targets and pathways involved include:

    Transition Metal Centers: The phosphane coordinates with metals like palladium or platinum, altering their electronic properties and reactivity.

    Enzyme Inhibition: In biological systems, it may interact with enzyme active sites, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphane: A simpler phosphane ligand with three phenyl groups.

    Dicyclohexylphosphane: A phosphane ligand with two cyclohexyl groups.

    Bis(diphenylphosphino)ethane: A bidentate ligand with two diphenylphosphino groups.

Uniqueness

[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane is unique due to the presence of multiple fluorophenyl groups, which can significantly alter its electronic properties and steric profile compared to simpler phosphane ligands. This makes it particularly valuable in fine-tuning the reactivity and selectivity of catalytic processes.

Properties

Molecular Formula

C36H37F2P

Molecular Weight

538.6 g/mol

IUPAC Name

[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane

InChI

InChI=1S/C36H37F2P/c37-28-14-9-12-26(24-28)32-21-11-22-33(27-13-10-15-29(38)25-27)36(32)34-20-7-8-23-35(34)39(30-16-3-1-4-17-30)31-18-5-2-6-19-31/h7-15,20-25,30-31H,1-6,16-19H2

InChI Key

WAWNLPNYTSSCCM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC(=CC=C5)F)C6=CC(=CC=C6)F

Origin of Product

United States

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